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Compound of Interest

Compound Name: 4-Phenoxyphenylboronic acid

Cat. No.: B1349309

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key spectroscopic data for 4-
Phenoxyphenylboronic acid, an important building block in organic synthesis, particularly in
the development of novel pharmaceutical compounds. The guide includes nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a comparison
with a structurally similar alternative, 4-methoxyphenylboronic acid. Detailed experimental
protocols and a generalized workflow for spectroscopic analysis are also presented to support
researchers in their analytical endeavors.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 4-Phenoxyphenylboronic acid
and 4-methoxyphenylboronic acid, facilitating a clear comparison of their structural features.

Compound Solvent Chemical Shift () ppm

7.75 (d, 2H), 7.41 (t, 2H), 7.22

4-Phenoxyphenylboronic acid D20
(t, 1H), 7.08 (m, 4H)[1]

7.97 (d, 2H), 6.88 (d, 2H), 3.82

4-Methoxyphenylboronic acid CDCls
(s, 3H)
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Note: The broad signal for the B(OH)2 protons is often not observed or can be exchanged with
D20.

« 13 1

Compound Solvent Chemical Shift () ppm

160.8, 156.1, 137.3, 130.4,

4-Phenoxyphenylboronic acid D20
125.2,120.3, 118.2[2]

4-Methoxyphenylboronic acid CDCls 162.5, 137.0, 113.3, 55.2[3]

Table 3: IR Spectroscopy Data

Compound Technique

Key Absorption Bands
(cm™)

~3300 (O-H stretch, broad),
~1600 (C=C stretch, aromatic),
~1350 (B-O stretch), ~1240 (C-
O-C stretch)[4]

4-Phenoxyphenylboronic acid ATR

~3300 (O-H stretch, broad),
~1600 (C=C stretch, aromatic),
~1350 (B-O stretch), ~1250 (C-
O-C stretch)[3]

4-Methoxyphenylboronic acid ATR

Table 4: Mass Spectrometry Data
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o Molecular Weight (
Compound lonization Method jmol) Observed m/z
g/mo

[M-H]~, [M+Na]*, or
adducts with

matrix/solvent are

4- commonly observed.
Phenoxyphenylboroni ESI/MALDI 214.02[5] Boronic acids can
c acid dehydrate to form

boroxines (cyclic
trimers), which may
also be detected.[6]

4 Similar to 4-
_ phenoxyphenylboronic
Methoxyphenylboronic  ESI/MALDI 151.96 ) ) )
id acid, with the potential
aci

for boroxine formation.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of a chemical compound like 4-Phenoxyphenylboronic acid.
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Sample Preparation

Dissolution in appropriate solvent
(e.g., deuterated solvent for NMR)

Derivatization (optional)
(e.g., for MS analysis)

/ Spectroscopic Analysis

Mass Spectrometry NMR Spectroscopy IR Spectroscopy
(ESI, MALDI) (tH, 13C) (ATR-FTIR)

Data-Rrocessing & Interpretation

Spectral Processing
(Baseline correction, peak picking)

i

Structural Elucidation & Comparison

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 4-Phenoxyphenylboronic
Acid: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349309#spectroscopic-data-nmr-ir-ms-for-4-
phenoxyphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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